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Compound of Interest

Compound Name: 4-(Heptyloxy)benzoic acid

Cat. No.: B096684

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C14H2003 represents several isomeric compounds, the most
prominent of which is Heptylparaben (heptyl 4-hydroxybenzoate). This technical guide provides
a comprehensive overview of the characterization of this compound, focusing on its
physicochemical properties, spectroscopic data, and analytical methodologies. This document
is intended to serve as a valuable resource for researchers and professionals involved in the
analysis, development, and application of this and structurally related compounds.

Heptylparaben, a member of the paraben family, is an alkyl ester of p-hydroxybenzoic acid.[1] It
has been utilized as a preservative in cosmetics, food, and pharmaceutical products due to its
antimicrobial properties.[1][2] A thorough understanding of its characteristics is crucial for its
application and for the development of new derivatives with potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of the primary isomer, Heptylparaben, are summarized
below. These properties are fundamental for its handling, formulation, and development.
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Property Value Reference
Molecular Weight 236.31 g/mol [3]

White to off-white crystalline
Appearance ) [415]

solid
Melting Point 48-51 °C [31[4]
Boiling Point 338.77 °C (estimated) [5]

Water Solubility

0.02 mg/mL at 30 °C

[3]

Solubility in Organic Solvents

Soluble in ethanol, propylene
glycol, chloroform (slightly),
methanol (slightly)

[4]115]

logP (Octanol-Water Partition

Coefficient)

4.83

[3]

pKa

8.23 £ 0.15 (Predicted)

[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of C14H2003

isomers. The following data corresponds to Heptylparaben.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (90 MHz, CDCls) 8 [ppm] 13C NMR (25.16 MHz, CDCIs) & [ppm]
7.94 (d, 2H) 167.65
6.85 (d, 2H) 160.86
4.30 (t, 2H) 131.99
1.75 (m, 2H) 122.21
1.32 (m, 8H) 115.43
0.88 (t, 3H) 65.39
31.75

28.97

28.76

26.03

22.60

14.04

Reference for NMR Data:[3]

Infrared (IR) Spectroscopy

The IR spectrum of Heptylparaben exhibits characteristic absorption bands corresponding to its
functional groups.
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Wavenumber (cm~?) Assignment
3600-3200 O-H stretch (phenolic)
2955, 2928, 2857 C-H stretch (aliphatic)
1712 C=0 stretch (ester)
1608, 1592, 1511 C=C stretch (aromatic)
1279, 1170 C-O stretch

Reference for IR Data:[6][7]

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation
pattern of the compound.

m/z Interpretation
236.1412 [M]* (Molecular lon)
138 [HO-CsHa-COOH]*
121 [HO-CeHa-COJ*

99 [C7H1s]*

Reference for MS Data:[4][8]

Experimental Protocols

The characterization of a compound with the molecular formula C14H2003 involves a series of
analytical techniques to confirm its identity and purity.[9][10]

Synthesis of Heptylparaben

A common laboratory synthesis involves the Fischer esterification of p-hydroxybenzoic acid
with n-heptanol.[4]
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Procedure:

Combine p-hydroxybenzoic acid (1 equivalent) and n-heptanol (1.5 equivalents) in a round-
bottom flask.

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

Heat the mixture under reflux for several hours, with continuous removal of water using a
Dean-Stark apparatus.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with a saturated
sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography or recrystallization to obtain pure
Heptylparaben.

Spectroscopic Analysis

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCI3) in an NMR tube.

Instrumentation: Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra for analysis.

4.2.2 Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils) or as a KBr
pellet (for solids).
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 Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

4.2.3 Mass Spectrometry (MS)
o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

 Instrumentation: Analyze the sample using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for separation and identification.[9] Electron ionization (El) is a
common ionization technique.

Chromatographic Analysis

4.3.1 Thin-Layer Chromatography (TLC)
» Stationary Phase: Silica gel plates.

» Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).
The optimal ratio should be determined experimentally.

» Visualization: UV light (254 nm) or staining with an appropriate reagent (e.g., potassium
permanganate).

4.3.2 High-Performance Liquid Chromatography (HPLC)
e Column: Areverse-phase C18 column is typically used.

» Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is
commonly employed.

o Detection: UV detection at a wavelength corresponding to the absorbance maximum of the
compound (e.g., 254 nm).

Biological Activity and Signaling Pathways

Derivatives of p-hydroxybenzoic acid, including parabens, have been reported to exhibit a
range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects.
[1][2][11] The antimicrobial activity of parabens is a key reason for their use as preservatives.
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While specific signaling pathways for Heptylparaben are not extensively detailed in the
provided search results, the general mechanism of action for the antimicrobial effects of similar

phenolic compounds often involves disruption of microbial cell membranes and inhibition of key
cellular enzymes.

Visualizations
Experimental Workflow for Compound Characterization
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Caption: General experimental workflow for the synthesis and characterization of an organic
compound.

Structure-Property Relationship of Heptylparaben
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Caption: Relationship between the structural features of Heptylparaben and its properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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